molecular formula C23H26N2O5 B2522081 (2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-methylpentanoic acid CAS No. 161452-54-6

(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-methylpentanoic acid

Cat. No. B2522081
CAS RN: 161452-54-6
M. Wt: 410.47
InChI Key: RSMQLXCBGDXRHB-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-methylpentanoic acid is a useful research compound. Its molecular formula is C23H26N2O5 and its molecular weight is 410.47. The purity is usually 95%.
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Scientific Research Applications

Advanced Oxidation Processes for Compound Degradation

The degradation of acetaminophen (ACT) by advanced oxidation processes (AOPs) has been studied extensively. AOPs lead to various by-products and are evaluated for their biotoxicity and potential environmental impact. The study provides insights into the degradation pathways and the reactivity of complex organic compounds in aqueous media, which could be relevant to understanding the environmental fate or degradation mechanisms of complex compounds like the one mentioned (Qutob et al., 2022).

Metathesis Reactions in Synthesis of Functionalized β-Amino Acid Derivatives

Metathesis reactions, including ring-opening (ROM), ring-closing (RCM), or cross metathesis (CM), are crucial for synthesizing cyclic β-amino acids, which have significant impacts in drug research. These reactions facilitate access to functionalized derivatives, highlighting the importance of chemical transformations in developing complex molecules with potential pharmaceutical applications (Kiss et al., 2018).

Antituberculosis Study of Organotin(IV) Complexes

Organotin(IV) complexes, including those with carboxylic acids, demonstrate significant antituberculosis activity. The study examines the structural diversity of these complexes and their biological activity, suggesting the role of complex organic molecules in therapeutic applications, particularly in addressing tuberculosis (Iqbal et al., 2015).

Biomedical Applications of Poly(amino acid)s

Poly(amino acid)s, built from natural amino acids, are biocompatible, biodegradable, and suitable for various biomedical applications, including drug delivery systems. This review highlights the synthesis, properties, and potential uses of highly branched polymers based on poly(amino acid)s, which could be relevant for designing new materials or drug delivery systems utilizing complex amino acid derivatives (Thompson & Scholz, 2021).

Anticarcinogenicity and Toxicity of Organotin(IV) Complexes

A review focusing on the anticarcinogenic and toxic properties of organotin(IV) complexes discusses their potential in cancer treatment. The study underlines the importance of structural elements in these complexes, offering a perspective that could be relevant for understanding the biological activity or therapeutic potential of complex molecules like the one (Ali et al., 2018).

properties

IUPAC Name

(2S)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-14(2)11-20(22(27)28)25-21(26)12-24-23(29)30-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,24,29)(H,25,26)(H,27,28)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMQLXCBGDXRHB-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.